Methyl 5-fluoroisoquinoline-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoroisoquinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSMVCRBABTURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NC=CC2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Methyl 5 Fluoroisoquinoline 8 Carboxylate
Reactions Involving the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic character to the molecule. acs.orgacs.orgciac.jl.cn This allows for reactions with various electrophiles, leading to the formation of isoquinolinium salts or N-oxides. The electronic nature of the substituents on the isoquinoline ring can influence the basicity of the nitrogen atom. acs.org
Key reactions involving the nitrogen atom include:
Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or acyl halides to form N-alkyl or N-acyl isoquinolinium salts, respectively. acs.orgacs.org These reactions typically proceed readily, modifying the electronic properties and solubility of the parent molecule.
N-Oxide Formation: Oxidation of the isoquinoline nitrogen can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. acs.org This transformation yields the corresponding isoquinoline N-oxide. acs.orgresearchgate.netthieme-connect.dersc.org The formation of the N-oxide can alter the reactivity of the heterocyclic ring, particularly towards electrophilic and nucleophilic substitution. nih.gov
Table 1: Representative Reactions at the Isoquinoline Nitrogen
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylisoquinolinium Salt |
| Acylation | Acyl Halide (e.g., CH₃COCl) | N-Acylisoquinolinium Salt |
| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Isoquinoline N-Oxide |
Transformations at the C-5 Fluorine Position
The fluorine atom at the C-5 position is a key site for modification, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
The C-F bond at the C-5 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyridine (B92270) ring system. In nucleophilic aromatic substitution (SNAr), a nucleophile attacks the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. youtube.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed.
A variety of nucleophiles can be employed to displace the fluorine atom, allowing for the introduction of diverse functionalities. beilstein-journals.orgnih.gov Common nucleophiles include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can react to form ethers.
Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) and ammonia (B1221849) can be used to synthesize substituted anilines.
Sulfur Nucleophiles: Thiolates (RS⁻) can be used to generate thioethers.
The reaction conditions for SNAr typically involve a suitable solvent (often polar aprotic, like DMSO or DMF) and may require heat to proceed at a practical rate. d-nb.infonih.gov
Table 2: Examples of SNAr Reactions at the C-5 Position
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Methoxy Derivative |
| Amine | Pyrrolidine | 5-Pyrrolidinyl Derivative |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Phenylthio Derivative |
While the C-F bond is the strongest carbon-halogen bond, its activation and participation in cross-coupling reactions have been achieved using transition metal catalysts, particularly those based on palladium and nickel. acs.orgacs.orgciac.jl.cn These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl fluoride with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. organic-chemistry.orgwikipedia.orgharvard.edulibretexts.org This allows for the formation of a new C-C bond, enabling the synthesis of biaryl compounds or the introduction of alkyl or alkenyl substituents.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling the aryl fluoride with an amine. wikipedia.orglibretexts.orgias.ac.innih.govwuxiapptec.com It is a versatile method for synthesizing a wide range of substituted aryl amines under milder conditions than traditional methods.
The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent system, which must be optimized for the specific substrates involved. researchgate.netubc.ca
Table 3: Transition-Metal-Catalyzed Reactions at the C-5 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0) catalyst + Ligand + Base | C-C (Aryl-Aryl) |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) catalyst + Ligand + Base | C-N (Aryl-Amine) |
Modifications of the C-8 Carboxylate Group
The methyl ester at the C-8 position is amenable to various transformations common to carboxylic acid derivatives, most notably hydrolysis and amidation.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluoroisoquinoline-8-carboxylic acid. This transformation is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. mdpi.com Acid-catalyzed hydrolysis is also possible but may require harsher conditions. youtube.comgoogle.com The resulting carboxylic acid is a valuable intermediate for further derivatization, such as in amide bond formation.
The methyl ester can be converted directly into an amide by reaction with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com This process, known as aminolysis, often requires elevated temperatures or the use of a catalyst. rsc.orgnih.govmdpi.commdpi.comresearchgate.net Various methods for direct catalytic amidation have been developed to improve efficiency and substrate scope. researchgate.netnih.gov
Alternatively, a two-step procedure can be employed: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent (e.g., HBTU, HATU). organic-chemistry.org This approach is often more general and provides higher yields for a wider range of amines.
Table 4: Transformations of the C-8 Carboxylate Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid |
| Direct Amidation (Aminolysis) | Amine (RNH₂), Heat/Catalyst | Amide |
| Two-Step Amidation | 1. Hydrolysis to acid 2. Amine, Coupling Reagent | Amide |
Reduction to Alcohols or Aldehydes
The methyl ester functional group at the C8 position of Methyl 5-fluoroisoquinoline-8-carboxylate is a primary site for reductive transformations. Standard reducing agents can selectively target this group to yield the corresponding primary alcohol or, under more controlled conditions, the aldehyde.
The complete reduction of the methyl ester to a primary alcohol, (5-fluoroisoquinolin-8-yl)methanol (B6357910), is typically achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for converting esters to primary alcohols. libretexts.orgkhanacademy.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride transfer to afford the alcohol after an acidic workup. libretexts.org An alternative and often safer reagent is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (THF), which readily reduces carboxylic esters to alcohols. khanacademy.orglibretexts.org
Partial reduction to the aldehyde, 5-fluoroisoquinoline-8-carbaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. This transformation requires specific reagents that can deliver a single hydride equivalent and are less reactive. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose, especially at low temperatures, which helps to prevent over-reduction to the alcohol.
The choice of reagent is critical for achieving the desired product, as summarized in the table below.
| Reagent | Product | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | (5-fluoroisoquinolin-8-yl)methanol | THF, followed by H₃O⁺ workup | A powerful, non-selective reducing agent. libretexts.org |
| Borane-Tetrahydrofuran (BH₃·THF) | (5-fluoroisoquinolin-8-yl)methanol | THF, room temperature | A selective reagent for carboxylic acids and esters. khanacademy.orglibretexts.org |
| Diisobutylaluminium Hydride (DIBAL-H) | 5-fluoroisoquinoline-8-carbaldehyde | Toluene or CH₂Cl₂, -78 °C | Over-reduction is possible if temperature is not controlled. |
| Sodium Borohydride (NaBH₄) | No reaction | Methanol (B129727), room temperature | Generally not reactive enough to reduce esters without catalysts. libretexts.org |
Electrophilic Aromatic Substitution on the Isoquinoline Ring System
The isoquinoline ring system is a bicyclic heteroaromatic compound. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic aromatic substitution (EAS). wikipedia.org Consequently, EAS reactions on isoquinoline preferentially occur on the electron-richer benzene (B151609) ring. quimicaorganica.org The most favored positions for substitution on an unsubstituted isoquinoline are C5 and C8, as these positions lead to the most stable cationic intermediates. quimicaorganica.org
In this compound, these two most reactive positions are already occupied. The reactivity and regioselectivity of any further EAS are therefore dictated by the combined electronic effects of the existing substituents: the fluorine atom at C5, the methyl carboxylate group at C8, and the deactivating effect of the pyridine ring nitrogen.
Fluorine at C5: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation. However, it is also deactivating due to its strong inductive electron-withdrawing effect. It directs incoming electrophiles to the C6 position (ortho).
Methyl Carboxylate at C8: This is a meta-directing and strongly deactivating group due to its electron-withdrawing nature through both induction and resonance. wikipedia.org It directs incoming electrophiles to the C6 position (meta).
Pyridine Nitrogen: Deactivates both rings, but its effect is more pronounced on the pyridine ring.
Given that both the C5-fluoro and C8-carboxylate groups direct an incoming electrophile to the C6 position, this is the most probable site for any subsequent EAS reaction. However, because all three directing influences are deactivating, forcing conditions (e.g., high temperatures, strong acid catalysts) would likely be required to achieve substitution.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |
| Pyridine Nitrogen | N2 | Deactivating | - | - |
| Fluorine | C5 | Deactivating, Ortho-, Para-directing | Ortho to C5 | C6 |
| Methyl Carboxylate | C8 | Deactivating, Meta-directing | Meta to C8 | C6 |
Chemo- and Regioselective Functionalization Strategies
Chemo- and regioselective functionalization allows for the precise modification of a molecule with multiple reactive sites. nih.gov For this compound, the primary sites for chemical reaction are the methyl ester, the C-H bonds of the benzene ring (C6 and C7), and the isoquinoline nitrogen.
Chemoselectivity: The most straightforward chemoselective transformations involve the methyl ester group, as it is generally more reactive than the C-H bonds of the deactivated aromatic system.
Saponification: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 5-fluoro-8-carboxyisoquinoline, using a base such as sodium hydroxide followed by acidification.
Amidation: Direct reaction with an amine can form an amide. This reaction is often facilitated by converting the ester to a more reactive intermediate or by heating with the amine.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for another alkyl group.
Regioselectivity: While the C6 position is the predicted site for EAS, modern synthetic methods like transition-metal-catalyzed C-H activation offer alternative pathways for regioselective functionalization. mdpi.comnih.gov Although specific studies on this compound are limited, strategies applied to related quinoline (B57606) and isoquinoline systems could potentially be adapted. For instance, directed ortho-metalation could potentially be used to functionalize the C7 position by first coordinating a directing group at the C8 position. Activation of the isoquinoline as an N-oxide could also alter the reactivity and regioselectivity of the ring system. mdpi.com
Development of Novel Isoquinoline-Based Scaffolds from this compound
As a functionalized heterocycle, this compound is an excellent starting material for the synthesis of more complex, novel isoquinoline-based scaffolds. nih.gov The reactivity of the ester group at C8 is key to its utility as a synthetic building block.
The initial derivatization of the ester opens up numerous possibilities for building molecular complexity.
Amide Scaffolds: Hydrolysis to the carboxylic acid followed by amide coupling reactions (e.g., using coupling reagents like EDC or HATU) with a diverse range of amines can generate a library of N-substituted 5-fluoroisoquinoline-8-carboxamides. These amides are common structural motifs in medicinal chemistry.
Hydroxymethyl-Derived Scaffolds: Reduction of the ester to the (5-fluoroisoquinolin-8-yl)methanol provides a primary alcohol. This alcohol can be further functionalized. For example, conversion to a halide (e.g., using SOCl₂ to form 8-(chloromethyl)-5-fluoroisoquinoline) creates an electrophilic site for substitution reactions with various nucleophiles (e.g., amines, thiols, cyanides) to attach new side chains.
Cross-Coupling Precursors: The fluorine atom at C5 or other C-H positions on the benzene ring could potentially be converted into groups suitable for cross-coupling reactions (e.g., a boronic ester or a halide), allowing for the formation of C-C bonds and the attachment of other aromatic or aliphatic groups.
The following table illustrates potential transformations to generate novel scaffolds.
| Starting Material | Transformation | Reagents | Intermediate/Product | Resulting Scaffold Type |
| This compound | Hydrolysis & Amide Coupling | 1. NaOH, H₂O 2. Amine, EDC/HATU | N-Alkyl/Aryl-5-fluoroisoquinoline-8-carboxamide | Amide-linked bi-aryl or heterocyclic systems |
| This compound | Reduction & Halogenation | 1. LiAlH₄ 2. SOCl₂ | 8-(chloromethyl)-5-fluoroisoquinoline | Linker for nucleophilic substitution |
| This compound | Hydrazinolysis | NH₂NH₂ | 5-fluoroisoquinoline-8-carbohydrazide | Hydrazide for further heterocycle synthesis |
Through these and other synthetic strategies, this compound serves as a valuable platform for developing new chemical entities for various applications, including pharmaceuticals and material science. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like Methyl 5-fluoroisoquinoline-8-carboxylate. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The analysis of one-dimensional NMR spectra is the first step in piecing together the molecular puzzle. Each nucleus provides a unique perspective on the structure.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.0-9.5 ppm) would feature a set of coupled signals corresponding to the protons on the isoquinoline (B145761) core. The protons H-1 and H-3 on the pyridine (B92270) ring are anticipated at the most downfield positions due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-4, H-6, H-7) will exhibit splitting patterns influenced by both homo- and heteronuclear coupling to each other and to the fluorine atom. The methyl group of the ester function would appear as a sharp singlet, typically in the δ 3.9-4.1 ppm range.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate significantly downfield (δ 165-170 ppm). The aromatic carbons of the isoquinoline ring will appear between δ 110-160 ppm. The presence of the electronegative fluorine atom will cause a large C-F one-bond coupling (¹JCF) for C-5 and smaller two-, three-, and four-bond couplings (nJCF) for neighboring carbons, which are invaluable for definitive assignment. The methyl carbon of the ester will have a characteristic signal around δ 52-55 ppm.
¹⁹F NMR Spectroscopy : As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique. For this compound, a single resonance is expected. Its chemical shift, typically reported relative to a standard like CFCl₃, is highly sensitive to the electronic environment. The signal will appear as a multiplet due to coupling with adjacent protons (primarily H-4 and H-6), providing crucial confirmation of the fluorine atom's position at C-5.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Key Couplings for this compound Note: These are predicted values based on known substituent effects on the isoquinoline scaffold. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Couplings (Hz) |
| 1 | ~9.3 (d) | ~152 | ³JH1-H3 |
| 3 | ~8.6 (d) | ~145 | ³JH3-H1, ⁴JH3-H4 |
| 4 | ~7.8 (dd) | ~120 | ³JH4-H3, ⁴JH4-F |
| 5 | - | ~160 (d) | ¹JC5-F (~250) |
| 6 | ~7.6 (t) | ~118 (d) | ³JH6-H7, ³JH6-F |
| 7 | ~8.1 (d) | ~130 | ³JH7-H6 |
| 8 | - | ~125 | - |
| 4a | - | ~135 | - |
| 8a | - | ~128 | - |
| C=O | - | ~168 | - |
| O-CH₃ | ~4.0 (s) | ~53 | - |
| F | - | ¹⁹F: ~ -115 | ³JF-H6, ⁴JF-H4 |
While 1D NMR suggests the types of atoms present, 2D NMR experiments establish the covalent bonds connecting them.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment reveals protons that are spin-coupled to each other, typically through two or three bonds. In the COSY spectrum, cross-peaks would confirm the connectivity between adjacent protons on the aromatic rings, such as H-6 with H-7, and H-3 with H-4.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~53 ppm, definitively assigning them as the methyl ester group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include the methyl protons (~4.0 ppm) to the carbonyl carbon (~168 ppm) and the C-8 carbon. Aromatic protons would show multiple correlations that confirm the structure; for instance, H-1 would correlate to C-3 and C-8a, while H-7 would correlate to C-5, C-8, and C-8a, unambiguously locking in the relative positions of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. appchemical.com Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₈FNO₂), HRMS would be used to confirm the exact mass of the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence, typically within 5 parts per million (ppm).
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₈FNO₂ |
| Calculated Exact Mass ([M]) | 205.0539 |
| Calculated Exact Mass ([M+H]⁺) | 206.0617 |
| Expected Experimental Mass ([M+H]⁺) | 206.0617 ± 0.0010 (for 5 ppm accuracy) |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
When a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the isoquinoline ring system. It would also reveal the orientation of the methyl carboxylate group relative to the ring and detail any intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the packing of molecules in the solid state.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.
Infrared (IR) Spectroscopy : The IR spectrum would show strong absorption bands characteristic of the functional groups present. A prominent, strong absorption is expected for the C=O (carbonyl) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O single bond stretch of the ester would appear in the 1250-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would give rise to a series of bands between 1450-1620 cm⁻¹. The C-F bond stretch is expected in the 1000-1100 cm⁻¹ region, and aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic ring stretching vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint in the 1300-1650 cm⁻¹ region. While the polar C=O group gives a strong IR band, its Raman signal may be weaker. Conversely, the less polar C=C bonds of the aromatic system are often more intense in the Raman spectrum. scialert.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium-Weak | Medium |
| C=O Stretch (Ester) | 1720 - 1740 | Strong | Medium-Weak |
| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong | Strong |
| C-O Stretch (Ester) | 1250 - 1300 | Strong | Weak |
| C-F Stretch | 1000 - 1100 | Strong | Weak |
Theoretical and Computational Investigations of Methyl 5 Fluoroisoquinoline 8 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide deep insights into the geometry, stability, and reactivity of Methyl 5-fluoroisoquinoline-8-carboxylate.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to predict a variety of molecular properties that are crucial for understanding its chemical behavior.
DFT studies on the parent isoquinoline (B145761) molecule have shown that methods like B3LYP with a 6-311++G(d, p) basis set can provide reliable predictions of its electronic properties. figshare.com For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. In a study on isoquinoline, the HOMO-LUMO gap was calculated to be 3.78 eV, indicating good stability. figshare.com
For this compound, the introduction of a fluorine atom and a methyl carboxylate group would be expected to significantly influence the electronic distribution. The fluorine atom, being highly electronegative, would likely lower the energy of the molecular orbitals. The methyl carboxylate group, being an electron-withdrawing group, would also impact the electronic properties.
A hypothetical DFT analysis of this compound could yield the data presented in the interactive table below. These values are illustrative and based on typical results for similar functionalized heterocyclic compounds. researchgate.netnih.gov
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.1 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |
| Electron Affinity | 1.9 eV | Energy released when an electron is added. |
| Ionization Potential | 7.8 eV | Energy required to remove an electron. |
Furthermore, DFT can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. figshare.com
The presence of the methyl carboxylate group at the 8-position introduces rotational freedom around the C8-C(O) and O-CH3 single bonds. This means that this compound can exist in different conformations. Conformational analysis is crucial as the biological activity of a molecule often depends on its three-dimensional shape.
Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers. By systematically rotating the rotatable bonds and calculating the energy at each step, an energy landscape can be generated. The minima on this landscape correspond to stable conformations. The relative energies of these conformers can be used to determine their population at a given temperature.
Molecular Dynamics Simulations for Solvent Interactions and Flexibility
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent environment, typically water, to mimic physiological conditions. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the molecule's flexibility and its interactions with the surrounding solvent molecules over time.
An MD simulation would reveal how water molecules arrange themselves around the solute, forming a solvation shell. Hydrogen bonding between the nitrogen atom of the isoquinoline ring, the oxygen atoms of the carboxylate group, and water molecules would be of particular interest. The fluorine atom could also participate in weaker interactions. Understanding these interactions is key to predicting the compound's solubility and how it might interact with a biological target.
The simulation would also show the flexibility of the methyl carboxylate group, providing information on the range of conformations accessible to the molecule at physiological temperatures.
In Silico Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to predict the potential reaction pathways of this compound and to gain insight into the mechanisms of these reactions. For example, the synthesis of isoquinoline derivatives can be studied computationally to understand the reaction mechanism and to optimize reaction conditions. researchgate.netorganic-chemistry.org
For this compound, one could investigate its susceptibility to nucleophilic or electrophilic attack. The calculated electrostatic potential map from DFT can highlight the electron-rich and electron-poor regions of the molecule, suggesting likely sites for reaction. Transition state theory can be used to calculate the activation energies for different potential reactions, allowing for the prediction of the most likely reaction products.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling plays a crucial role in modern SAR studies, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies. nih.govjapsonline.com
For this compound, a hypothetical SAR study could involve computationally generating a library of related compounds with different substituents at various positions on the isoquinoline ring. For each of these virtual compounds, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) would be calculated.
If a biological activity for this class of compounds was known, a QSAR model could be built by correlating the calculated descriptors with the experimental activity. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
An illustrative SAR table for hypothetical derivatives of this compound is shown below, indicating how different substituents might influence a hypothetical biological activity.
| Position of Substitution | Substituent (R) | Predicted Biological Activity (Hypothetical) | Rationale |
| C1 | -NH2 | Increased | Potential for additional hydrogen bonding. |
| C3 | -CH3 | Decreased | Possible steric clash in a binding pocket. |
| C4 | -OH | Increased | Can act as a hydrogen bond donor and acceptor. |
| C6 | -Cl | Increased | Enhances hydrophobic interactions. |
Virtual Screening and Ligand Design Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov If a biological target for this compound were identified, virtual screening could be employed to find other potential inhibitors.
Conversely, this compound itself could be part of a virtual library that is screened against various biological targets. Docking simulations, a key component of virtual screening, would be used to predict the binding mode and affinity of the molecule to the active site of a target protein. These simulations can provide valuable insights into the potential therapeutic applications of the compound. mdpi.comnih.gov
Furthermore, the structure of this compound could serve as a starting point for ligand design. Based on its predicted binding mode to a target, modifications could be computationally introduced to improve its binding affinity and selectivity, leading to the design of novel and more effective drug candidates.
Biological and Biochemical Activities of Methyl 5 Fluoroisoquinoline 8 Carboxylate and Analogues
In Vitro Studies on Enzyme Inhibition and Modulation
Analogues of Methyl 5-fluoroisoquinoline-8-carboxylate have been identified as potent inhibitors of several key enzyme families, demonstrating diverse mechanisms of action and therapeutic potential.
2-oxoglutarate (2OG) Oxygenases: A prominent target for this class of compounds is the Fe(II) and 2-oxoglutarate (2OG) dependent oxygenase superfamily. These enzymes are crucial in human physiology, regulating processes such as the hypoxia response, collagen biosynthesis, and epigenetic modifications through histone and nucleic acid demethylation. nih.govrsc.orgnih.gov Analogues bearing an 8-hydroxyquinoline (B1678124) scaffold are particularly effective. For instance, 5-carboxy-8-hydroxyquinoline (IOX1), a structural analogue of the subject compound's core, has been identified as a broad-spectrum inhibitor of 2OG oxygenases. nih.govrsc.orgnih.gov It shows potent activity against various members of this family, including histone lysine (B10760008) demethylases (KDMs) and hypoxia-inducible factor (HIF) hydroxylases. nih.gov
Table 1: Inhibitory Activity (IC₅₀) of 5-carboxy-8-hydroxyquinoline (IOX1) against a Panel of 2-Oxoglutarate Oxygenases
| Enzyme Target | IC₅₀ (µM) |
| PHD2 (EGLN1) | 0.25 |
| FIH (HIF1AN) | 0.02 |
| KDM4A | 0.04 |
| KDM4C | 0.04 |
| KDM4E | 0.02 |
| KDM5C (JARID1C) | 0.03 |
| KDM6B (JMJD3) | 0.07 |
| BBOX1 (GbbH) | 0.03 |
| Data sourced from a study on 2OG oxygenase inhibitors. nih.gov |
Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA. nih.govnih.gov Consequently, DHODH inhibitors are explored for their potential in treating diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. Quinoline-4-carboxylic acid derivatives have emerged as a significant class of DHODH inhibitors. nih.govnih.govresearchgate.net Brequinar (B1684385), a well-studied anticancer agent, features this scaffold. acs.org Structure-guided design has led to the development of highly potent analogues with nanomolar efficacy. nih.govnih.gov
Table 2: Inhibitory Activity of Select Quinoline (B57606) Carboxylic Acid Analogues against Human DHODH
| Compound | DHODH IC₅₀ (nM) |
| Analogue 41 | 9.71 ± 1.4 |
| Analogue 43 | 26.2 ± 1.8 |
| Analogue 46 (1,7-naphthyridine) | 28.3 ± 3.3 |
| A77 1726 (Control) | 250 |
| Data sourced from a structure-guided design study of DHODH inhibitors. nih.govnih.govresearchgate.net |
Protein Kinase B (PKB/Akt) and Related Kinases: Direct inhibition of PKB/Akt by simple isoquinoline (B145761) carboxylates is not extensively documented. However, more complex analogues have been linked to pathways involving Akt. Certain pyrimido[4,5-c]quinoline-8-carboxylate derivatives have been developed as inhibitors of Pim kinases. google.com Pim kinases are downstream effectors of cytokine signaling and act in parallel to the PI3K/Akt pathway, sharing several phosphorylation targets. google.com Therefore, inhibition of Pim kinases by these analogues can indirectly modulate this critical cell survival pathway. For instance, CX-5011 (5-[(3-ethynylphenyl)amino]pyrimido[4,5-c]quinoline-8-carboxylate) is noted as a potent CK2 inhibitor, and CK2 inhibition has been shown to affect the PI3K/Akt pathway. researchgate.net
The mechanisms by which these compounds inhibit their targets are often well-defined.
2OG Oxygenase Inhibition: The inhibitory action of 8-hydroxyquinoline derivatives against 2OG oxygenases is typically achieved through active site binding. These compounds act as 2-oxoglutarate competitors and chelate the essential Fe(II) cofactor via their nitrogen and hydroxyl groups. nih.gov This binding mode prevents the catalytic cycle from proceeding. In some cases, the binding of inhibitors like IOX1 can even induce the translocation of the active site iron, presenting a novel inhibitory mechanism. nih.govnih.gov
DHODH Inhibition: Quinoline carboxylic acid analogues like brequinar function by binding to the ubiquinone-binding channel of the DHODH enzyme. researchgate.net This physically obstructs the active site and prevents the oxidation of dihydroorotate to orotate, thereby halting the pyrimidine synthesis pathway. researchgate.net Co-crystal structures have revealed that these inhibitors can form specific hydrogen bond interactions with key residues in the binding pocket, such as T63 and Y356. nih.govnih.gov
Cellular Pathway Modulation in Model Systems (e.g., cell proliferation, apoptosis, cell signaling)
By inhibiting key enzymes, isoquinoline and quinoline carboxylate analogues can profoundly affect cellular pathways.
Cell Proliferation and Apoptosis: The inhibition of DHODH directly depletes the cellular pool of pyrimidines necessary for DNA and RNA synthesis. acs.org This leads to cell cycle arrest and a potent anti-proliferative effect, which has been demonstrated in various cancer cell lines. nih.gov The addition of uridine, which can be utilized by the pyrimidine salvage pathway, has been shown to rescue cells from the effects of DHODH inhibition, confirming the on-target mechanism. acs.org
Cell Signaling: The modulation of 2OG oxygenases can have widespread effects on cell signaling. Inhibition of HIF prolyl hydroxylases stabilizes HIF-α, mimicking a hypoxic state and activating a wide range of genes involved in angiogenesis, metabolism, and cell survival. Inhibition of histone demethylases can alter the epigenetic landscape of the cell, leading to changes in gene expression that can influence cell differentiation and function. The connection of complex quinoline derivatives to Pim kinase inhibition suggests a role in modulating cytokine signaling through the JAK/STAT pathway and crosstalk with the PI3K/Akt pathway. google.com
Antimicrobial Activity in Bacterial and Fungal Strains (e.g., quorum sensing inhibition, biofilm disruption)
The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a major class of antibiotics. Analogues of the subject compound have also been investigated for their antimicrobial properties.
Studies have demonstrated that various quinoline carboxylate derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comnih.govresearchgate.net For example, certain benzofuran-coupled quinoline carboxylates have shown excellent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values as low as 1.65 µg/mL. derpharmachemica.com
Table 3: Minimum Inhibitory Concentration (MIC) of Select Benzofuran-Quinoline Carboxylates against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| Analogue 4a | 1.65 |
| Analogue 5b | 1.65 |
| Analogue 5c | 1.65 |
| Analogue 6a | 1.65 |
| Analogue 6b | 1.65 |
| Ciprofloxacin (Standard) | 3.125 |
| Data from a study on antitubercular agents. derpharmachemica.com |
Beyond direct bactericidal or bacteriostatic effects, there is evidence linking related structures to the modulation of bacterial communication. LasR, a quorum-sensing regulator in Pseudomonas aeruginosa, can be targeted by ligand mimics, suggesting that quinoline-like scaffolds could potentially interfere with these virulence-regulating pathways. nih.govacs.org
Structure-Activity Relationship Analysis for Biological Potency
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.
For DHODH Inhibitors: SAR analyses of quinoline-4-carboxylic acid analogues have identified several key features for potent inhibition. A bulky, hydrophobic substituent at the C-2 position and the carboxylic acid group at the C-4 position are generally considered essential for activity. Modifications to the benzo portion of the quinoline ring can further modulate potency and pharmacokinetic properties. nih.gov
For 2-Oxoglutarate Oxygenase Inhibitors: In the case of 8-hydroxyquinoline inhibitors, the 8-hydroxyl group and the quinoline nitrogen are critical for chelating the active site iron. The position of the carboxylate group also significantly influences potency and selectivity across the enzyme family, as seen in the different activity profiles of 5-carboxy-8-hydroxyquinoline (IOX1) and its isomer, 4-carboxy-8-hydroxyquinoline. nih.gov
Molecular Target Identification and Validation through Biochemical Assays
The identification and validation of the molecular targets for these compounds rely on a range of biochemical and cellular assays. The primary method for confirming enzyme inhibition is through in vitro enzymatic assays using purified recombinant proteins. These assays are used to determine the potency of the compounds, typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.netresearchgate.net
To confirm that the observed cellular effects are due to the inhibition of the intended target, target validation experiments are performed. A common approach is a "rescue" experiment. For example, the anti-proliferative effects of DHODH inhibitors can be reversed by supplying cells with exogenous uridine, which bypasses the need for the de novo pyrimidine synthesis pathway and confirms that DHODH is the relevant target. acs.org
Potential Research Applications of Methyl 5 Fluoroisoquinoline 8 Carboxylate
As a Versatile Chemical Building Block for Complex Molecules
The structure of Methyl 5-fluoroisoquinoline-8-carboxylate makes it an excellent starting material for the synthesis of more complex molecules. The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The presence of both a fluorine atom and a methyl ester group on this scaffold provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures.
The methyl ester at the 8-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, and ketones. This versatility allows for the attachment of various side chains and pharmacophores, enabling the synthesis of libraries of compounds for drug discovery screening. Furthermore, the fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile.
The strategic placement of these functional groups allows for a modular approach to synthesis, where different fragments can be introduced to fine-tune the properties of the final molecule. This makes this compound a valuable intermediate for medicinal chemists and synthetic organic chemists alike.
Table 1: Key Structural Features and Their Synthetic Potential
| Structural Feature | Potential Chemical Transformations | Resulting Functional Groups | Potential Applications in Synthesis |
| Isoquinoline Core | Aromatic substitution, C-H activation | Substituted isoquinolines | Core scaffold for bioactive molecules |
| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction | Carboxylic acid, Amide, Alcohol | Linker for bioconjugation, Pharmacophore attachment |
| Fluorine Atom (-F) | Nucleophilic aromatic substitution (under certain conditions) | Introduction of other functional groups | Modulation of electronic and metabolic properties |
Development of Fluorescent Probes and Imaging Agents
Isoquinoline and its derivatives are known to exhibit interesting photophysical properties, often displaying fluorescence. The rigid, planar structure of the isoquinoline ring system provides a good platform for the development of fluorophores. The introduction of a fluorine atom can further modulate these fluorescent properties, potentially leading to probes with enhanced quantum yields, longer emission wavelengths, or improved photostability.
The carboxylate group in this compound can serve as an attachment point for recognition moieties that can selectively bind to specific analytes or cellular targets. This allows for the design of "turn-on" or "turn-off" fluorescent probes, where the fluorescence signal is modulated upon binding to the target of interest. Such probes are invaluable tools for bioimaging, allowing for the visualization of biological processes in real-time. For instance, quinoline-based fluorescent probes have been successfully developed for the detection of metal ions and reactive oxygen species in living cells.
The potential for developing this compound into a targeted fluorescent probe is significant. By conjugating it to a biomolecule such as a peptide or an antibody, it could be directed to specific cells or tissues, enabling targeted imaging and diagnosis.
Table 2: Potential Photophysical Properties and Applications in Imaging
| Property | Potential Advantage | Application |
| Intrinsic Fluorescence | Label-free detection | General cellular staining |
| Tunable Emission | Avoidance of autofluorescence | Multiplexed imaging |
| High Quantum Yield | Bright signal for sensitive detection | Low-abundance target detection |
| Environment-sensitive fluorescence | Probing local environment (e.g., polarity, pH) | Mapping cellular microenvironments |
Contributions to Materials Science Research (e.g., photochromic systems)
The unique electronic and photophysical properties of isoquinoline derivatives also make them attractive candidates for applications in materials science. The extended π-system of the isoquinoline ring can facilitate charge transport, suggesting potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the isoquinoline scaffold can be incorporated into photochromic systems. Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property is of great interest for applications such as smart windows, optical data storage, and molecular switches. The electronic properties of the isoquinoline ring can be tuned by the introduction of substituents, such as the fluorine atom and the carboxylate group in this compound, to influence the photochromic behavior of the resulting material.
The ability to polymerize or incorporate this molecule into larger supramolecular assemblies opens up possibilities for creating novel materials with tailored optical and electronic properties.
Use in Catalyst Design and Ligand Development
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows isoquinoline derivatives to act as ligands in coordination chemistry and catalysis. The specific substitution pattern of this compound, with the fluorine and carboxylate groups, can influence the coordination properties of the nitrogen atom, potentially leading to the development of novel catalysts with unique reactivity and selectivity.
The carboxylate group can also act as a coordinating group, allowing the molecule to function as a bidentate ligand. This chelation effect can enhance the stability of the resulting metal complex and influence its catalytic activity. The development of new ligands is crucial for advancing the field of catalysis, and this compound represents a promising scaffold for the design of new and efficient catalytic systems for a variety of organic transformations.
Probing Biological Mechanisms through Molecular Tool Development
Beyond its potential as a therapeutic agent, this compound can be utilized as a molecular tool to probe and understand biological mechanisms. By modifying the molecule with reactive groups, it can be used to create chemical probes that can covalently label specific proteins or other biomolecules. This can help in identifying the cellular targets of a particular drug or in mapping protein-protein interactions.
The fluorescent properties of the fluoroisoquinoline core can be exploited to track the distribution and localization of the molecule within cells, providing insights into its mechanism of action. Furthermore, by systematically modifying the structure of the molecule and observing the effects on biological activity, researchers can gain a deeper understanding of the structure-activity relationships that govern its biological function. These molecular tools are essential for advancing our knowledge of complex biological systems and for the rational design of new therapeutic agents.
Future Research Directions and Challenges
Development of More Sustainable and Scalable Synthetic Methodologies
A primary challenge in the advancement of isoquinoline-based compounds is the scalability and sustainability of their synthesis. numberanalytics.com Traditional methods often require harsh conditions or expensive, toxic reagents. nih.gov Future research will likely focus on creating more environmentally friendly and economically viable synthetic routes.
Key research areas include:
Catalyst-Free and Green Processes: Developing synthetic pathways that minimize or eliminate the need for metal catalysts and utilize greener solvents, such as water. bohrium.com For instance, reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water has been shown as a sustainable route for the isoquinoline (B145761) skeleton. bohrium.com
Transition Metal Catalysis: While aiming for catalyst-free reactions, the development of more efficient and recyclable catalysts (e.g., using ruthenium, rhodium, copper, or palladium) remains a significant area of research. bohrium.comorganic-chemistry.orgresearchgate.net These methods often allow for the construction of complex isoquinoline structures from simple starting materials. bohrium.com
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and efficiency over traditional batch processing and represents a promising technology for the large-scale production of isoquinoline alkaloids. rsc.org
Microwave-Assisted Synthesis: The use of microwave energy can accelerate reaction times and improve yields, contributing to more efficient and sustainable synthetic protocols. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas (excluding clinical applications)
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govnih.gov Derivatives have shown potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govmdpi.comnih.govmdpi.com
Future exploration for compounds like Methyl 5-fluoroisoquinoline-8-carboxylate could involve screening against a diverse range of targets:
Enzyme Inhibition: Many isoquinoline alkaloids exhibit inhibitory activity against various enzymes. For example, certain derivatives have been investigated as inhibitors of EGFR/HER-2 in cancer models. rsc.org The fluorine atom in this compound could enhance its binding affinity and metabolic stability, making it a candidate for screening against kinases and other enzymes implicated in disease.
Antiviral Research: Isoquinoline-related alkaloids have been shown to interfere with multiple pathways crucial for viral replication, including those for SARS-CoV and Hepatitis B Virus (HBV). mdpi.com The specific substitution pattern of this compound could be evaluated for its potential to inhibit viral entry or replication mechanisms.
Anticancer Pathways: Isoquinolines can affect cancer metabolism by triggering cell death, reducing the expression of pro-survival proteins, and inhibiting key signaling pathways like PI3K, MAPK, and NFκB. nih.gov Research could investigate the cytotoxic effects of this compound on various cancer cell lines, such as melanoma and squamous cell carcinoma. nih.gov
Advanced Mechanistic Studies at the Molecular and Cellular Level
Understanding precisely how a compound exerts its biological effect is crucial for drug development. For isoquinoline derivatives, a significant challenge lies in elucidating their exact mechanisms of action at a molecular level. numberanalytics.com
Future mechanistic studies for this compound would aim to:
Identify Direct Binding Partners: Utilizing techniques like proteomics and thermal shift assays to identify the specific proteins or nucleic acids the compound interacts with inside the cell.
Elucidate Signaling Pathway Modulation: Investigating how the compound affects intracellular signaling cascades. For example, studies on other isoquinolines have explored their role in modulating apoptotic pathways and Ca2+ mediated processes. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to systematically determine how the fluorine and methyl carboxylate groups contribute to its biological activity. mdpi.comnih.gov This provides a deeper understanding of the pharmacophore.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict a molecule's properties, activity, and synthetic feasibility. researchgate.netnih.gov
For isoquinoline research, AI and ML can be applied to:
Virtual Screening: Using ML models to screen large virtual libraries of isoquinoline derivatives to identify those with the highest probability of being active against a specific biological target. nih.gov
De Novo Drug Design: Employing generative AI models to design entirely new isoquinoline-based molecules with desired properties from the ground up, potentially reducing side effects. mdpi.comresearchgate.net
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel isoquinoline compounds based on their chemical structure. researchgate.net
Synthesis Planning: Using AI algorithms to devise the most efficient and cost-effective synthetic routes for complex molecules like this compound. mit.edu
The primary challenge in this area is the need for high-quality, extensive datasets to train accurate and reliable AI/ML models. nih.gov
Exploration of Stereoselective Synthesis and Chiral Induction for Isoquinoline Derivatives
Many biologically active isoquinoline alkaloids are chiral, meaning their therapeutic effects are dependent on their specific three-dimensional arrangement. nih.gov The synthesis of these compounds as single enantiomers (a process known as stereoselective synthesis) is a significant challenge in organic chemistry.
Future research in this domain will focus on:
Asymmetric Catalysis: Developing new chiral catalysts that can guide the synthesis of isoquinoline derivatives to produce a specific stereoisomer with high enantiomeric excess. nih.govrsc.org
Chiral Auxiliaries: Using temporary chiral groups to direct the stereochemical outcome of a reaction before being removed. clockss.org
Enzymatic Catalysis: Employing enzymes as biocatalysts to perform highly selective reductions or other transformations, offering a green and efficient alternative to traditional chemical methods. nih.govrsc.org
For a compound like this compound, while it is not inherently chiral, these advanced synthetic methods are crucial for creating more complex derivatives that may possess stereocenters, unlocking new therapeutic possibilities. nih.gov The development of methods for introducing chirality at specific positions on the isoquinoline ring is a key area of ongoing research. rsc.orgacs.org
Q & A
Q. What are the recommended synthetic routes for preparing methyl 5-fluoroisoquinoline-8-carboxylate, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic fluorination at the 5-position of a pre-functionalized isoquinoline scaffold, followed by carboxylation at the 8-position. Key steps include:
- Fluorination : Use of KF or CsF in polar aprotic solvents (e.g., DMF) under microwave irradiation (120°C, 30 min) to achieve >80% substitution efficiency .
- Carboxylation : Pd-catalyzed carbonylation with CO gas in methanol, optimizing ligand choice (e.g., Xantphos) to minimize byproducts. Yield depends on reaction temperature (60–80°C) and CO pressure (2–5 atm).
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using NMR (δ −110 to −115 ppm for aromatic fluorine) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral artifacts resolved?
Answer: Essential techniques include:
- NMR : and NMR to confirm substitution patterns. Overlapping signals in aromatic regions can be resolved via 2D NMR (HSQC, HMBC).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and detect trace impurities (e.g., de-fluorinated byproducts).
- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to poor crystal formation in fluorinated analogs. Use co-crystallization with thiourea derivatives to improve crystal quality .
Q. How does the stability of this compound vary under different storage conditions?
Answer: Stability studies show:
- Temperature : Degrades by 15% after 6 months at −20°C (hydrolysis of ester group), but <5% degradation at −80°C.
- Light Sensitivity : UV-Vis exposure (254 nm) leads to 20% decomposition in 24 hours; store in amber vials.
- pH : Stable in neutral buffers (pH 6–8), but hydrolyzes rapidly in alkaline conditions (pH >10). Use phosphate buffer for aqueous solutions .
Q. What are the key solubility properties of this compound, and how do they affect in vitro assays?
Answer: The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). For cell-based assays:
Q. How can researchers confirm the absence of regioisomeric impurities in synthesized batches?
Answer: Employ orthogonal methods:
- HPLC-MS : Compare retention times and mass fragments against authentic standards of potential regioisomers (e.g., 6-fluoro or 7-fluoro analogs).
- NMR Titration : Use chemical shift reagents (e.g., Eu(fod)) to differentiate fluorine positions via induced shifts in spectra .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target binding?
Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 5-Cl, 5-Br, or 5-CF) and compare binding affinities.
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains).
- Biological Testing : Pair IC values from enzyme inhibition assays with computational data to identify key substituent effects .
Q. How should researchers address contradictions between computational predictions and experimental binding data for this compound?
Answer: Common discrepancies arise from solvent effects or protein flexibility. Mitigation strategies:
- Explicit Solvent Models : Refine docking simulations with explicit water molecules (e.g., TIP3P model).
- Ensemble Docking : Use multiple protein conformations (from NMR or cryo-EM) to account for dynamic binding pockets.
- Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) to resolve entropic/enthalpic contributions missed in simulations .
Q. What methods are recommended for studying the metabolic stability of this compound in hepatic microsomes?
Answer:
- Incubation Conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, pH 7.4).
- LC-MS/MS Analysis : Monitor parent compound depletion over time (0–60 min) and identify metabolites via neutral loss scans (e.g., glucuronidation at the carboxylate group).
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How can researchers differentiate between fluorescence quenching and true target engagement in assays involving this compound?
Answer:
- Control Experiments : Include a non-fluorinated analog to rule out nonspecific quenching.
- Time-Resolved Fluorescence : Use lifetime measurements (TR-FRET) to distinguish static vs. dynamic quenching.
- Competitive Binding : Titrate with a known high-affinity ligand; true engagement will show dose-dependent signal reduction .
Q. What strategies are effective for resolving low reproducibility in biological assays using this compound?
Answer:
- Batch Variability : Standardize synthesis protocols (e.g., HPLC purity >98%) and store aliquots at −80°C.
- Assay Controls : Include internal standards (e.g., staurosporine for kinase assays) and plate-normalization controls (e.g., Z’-factor >0.5).
- Data Normalization : Use robust statistical methods (e.g., Grubbs’ test for outliers) and report SEM across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
